tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate: is a chemical compound with the molecular formula C16H26N4O3 and a molecular weight of 322.41 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the core piperidine structure. The process may include:
Formation of Piperidine Ring: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Group: : The methoxy group at the 6-position of the pyrimidinyl ring is introduced through nucleophilic substitution reactions.
Tert-Butyl Carbamate Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl groups, while reduction can result in the removal of oxygen-containing groups.
Scientific Research Applications
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate: has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate: can be compared with other similar compounds, such as:
Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
Tert-Butyl (1-(6-methoxypyridin-2-yl)piperidin-4-yl)(methyl)carbamate
Properties
IUPAC Name |
tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-6-8-20(9-7-12)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKYQZEZPOYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.